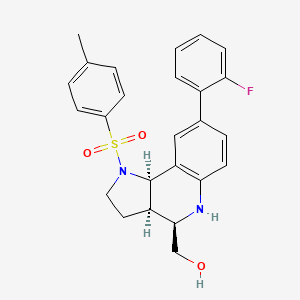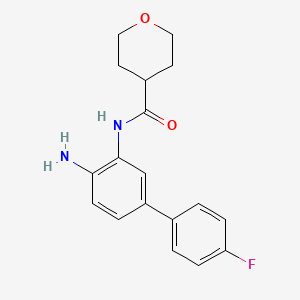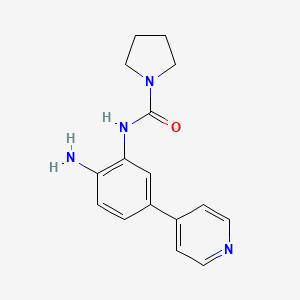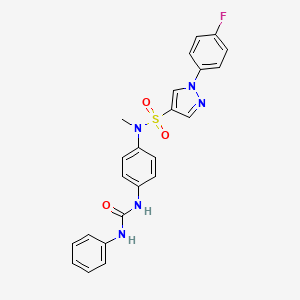
BTT 3033
Overview
Description
BTT 3033 is a selective inhibitor of integrin alpha-2 beta-1, which is a protein that plays a crucial role in cell adhesion and signaling. This compound is known for its ability to bind to the alpha-2 I domain, thereby inhibiting platelet binding to collagen I and inducing cell apoptosis. This compound has shown potential in the research of prostate cancer, inflammation, and cardiovascular diseases .
Mechanism of Action
Target of Action
The primary target of BTT 3033 is the α2β1 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The α2β1 integrin is a collagen receptor that plays a crucial role in cell adhesion, migration, and signaling .
Mode of Action
This compound acts as a conformation-selective inhibitor of α2β1 integrin . It binds to the α2I domain, exhibiting selectivity for α2β1 over other integrins such as α3β1, α4β1, α5β1, and αv . By inhibiting α2β1 integrin, this compound disrupts the interaction between cells and the ECM, affecting various cellular processes .
Biochemical Pathways
The inhibition of α2β1 integrin by this compound affects several biochemical pathways. It inhibits platelet binding to collagen I, a key event in the formation of blood clots . Additionally, it inhibits cell proliferation and induces cell apoptosis , affecting the growth and survival of cells.
Action Environment
The environment can influence the action of this compound. For instance, shear stress conditions can affect the binding of α2-expressing cells to collagen I, a process inhibited by this compound . .
Biochemical Analysis
Biochemical Properties
BTT 3033 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the α2I domain, exhibiting selectivity for α2β1 over integrins α3β1, α4β1, α5β1, and αv . This interaction inhibits platelet binding to collagen I and cell proliferation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits cell viability and proliferation by inducing G1 cell cycle arrest in LNcap‐FGC, and DU‐145 cells . Furthermore, this compound induces apoptosis through the activation of ROS, Bax protein upregulation, caspase‐3 activation, and depletion of ΔΨm .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the α2I domain, which leads to the inhibition of α2β1 . This interaction results in the inhibition of platelet binding to collagen I and cell proliferation, and the induction of cell apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound suppresses MMP13 expression and increases the expression of MMP1 and MT-MMP1 in human articular cartilage‑derived chondrocytes over a period of 15 to 28 days .
Metabolic Pathways
Given its role as an inhibitor of α2β1, it is likely involved in pathways related to cell proliferation and apoptosis .
Transport and Distribution
Given its role as an inhibitor of α2β1, it is likely that it interacts with transporters or binding proteins related to this integrin .
Subcellular Localization
Given its role as an inhibitor of α2β1, it is likely localized to areas where this integrin is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTT 3033 involves several steps, starting with the preparation of the core structure, which is a pyrazole-4-sulfonamide. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Sulfonation: The pyrazole ring is then sulfonated using a sulfonating agent such as chlorosulfonic acid.
Coupling reactions: The sulfonated pyrazole is coupled with various aromatic amines to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, solvent, and reaction time are carefully controlled. The final product is purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
BTT 3033 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
BTT 3033 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.
Biology: Investigated for its role in cell proliferation, apoptosis, and migration.
Medicine: Explored as a potential therapeutic agent for prostate cancer, inflammation, and cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting integrin alpha-2 beta-1
Comparison with Similar Compounds
Similar Compounds
BTT 3032: Another integrin inhibitor with a similar structure but different selectivity.
BTT 3034: A compound with similar inhibitory effects on integrin alpha-2 beta-1 but different pharmacokinetic properties.
Uniqueness
BTT 3033 is unique due to its high selectivity for integrin alpha-2 beta-1 and its ability to induce apoptosis in cancer cells. Its conformation-selective inhibition mechanism sets it apart from other integrin inhibitors, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)pyrazol-4-yl]sulfonyl-methylamino]phenyl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c1-28(33(31,32)22-15-25-29(16-22)21-11-7-17(24)8-12-21)20-13-9-19(10-14-20)27-23(30)26-18-5-3-2-4-6-18/h2-16H,1H3,(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLIQOPYDUKWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of BTT-3033 and how does this interaction affect cellular processes?
A: BTT-3033 is a selective inhibitor of the α2β1 integrin, a cell surface receptor that plays a crucial role in cell adhesion and signaling. [, , , , , ] By binding to the α2I domain of the α2 subunit, BTT-3033 disrupts the interaction between α2β1 integrin and its primary ligand, collagen I. [, , ] This disruption inhibits various downstream signaling pathways, including FAK/ERK½ signaling, leading to reduced cell adhesion, migration, proliferation, and altered cellular responses. [, , , ]
Q2: Research shows that BTT-3033 inhibits both neurogenic and thromboxane A2-induced contractions in human prostate smooth muscle. What is the proposed mechanism for this inhibitory effect?
A: While BTT-3033 primarily targets α2β1 integrin, its inhibitory effect on prostate smooth muscle contraction suggests an interplay between integrin signaling and other pathways involved in smooth muscle function. [] Further research is needed to fully elucidate the precise mechanisms underlying this observation.
Q3: How does the inhibitory activity of BTT-3033 differ under static versus shear stress conditions, and what does this reveal about the role of α2β1 integrin in platelet function?
A: Interestingly, BTT-3033 demonstrates stronger inhibitory activity on platelet adhesion to collagen under shear stress conditions, mimicking the physiological environment of blood flow. [] This suggests that the non-activated conformation of α2β1 integrin, which is preferentially targeted by BTT-3033 under shear stress, plays a crucial role in the initial interaction between platelets and collagen during thrombus formation. [] This finding highlights the importance of considering mechanical forces when studying integrin function and developing targeted therapies.
Q4: BTT-3033 appears to affect the expression of certain proteins involved in the renin-angiotensin system (RAS) in renal cancer cells. Could you elaborate on these findings?
A: Studies indicate that BTT-3033 treatment leads to a decrease in the expression of angiotensin-converting enzyme (ACE) and the angiotensin II type 1 receptor (AGT1) in renal cancer cells. [] Since the RAS system is implicated in tumor growth and progression, these findings suggest that BTT-3033 might exert anti-tumor effects by modulating the RAS pathway. []
Q5: What insights have phosphoproteomic analyses provided regarding the downstream targets of BTT-3033 in prostate stromal cells?
A: Phosphoproteomic studies have identified several potential downstream targets of BTT-3033 in prostate stromal cells, including LIM domain kinases (LIMA1, ZYX, TRIP6), polo-like kinase 1 (PLK1), and GTPase signaling proteins like DVL2. [] These proteins are involved in various cellular processes such as focal adhesion formation, cytoskeletal regulation, and cell cycle control, suggesting that BTT-3033 might influence these processes through its impact on these targets. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


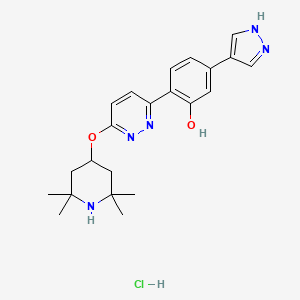
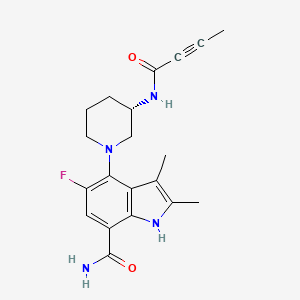

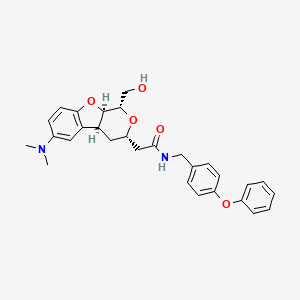
![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)
